BRD7539

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

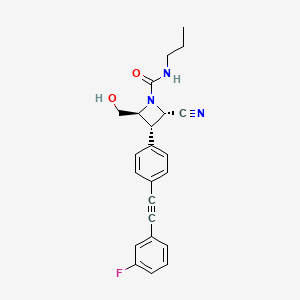

C23H22FN3O2 |

|---|---|

Peso molecular |

391.4 g/mol |

Nombre IUPAC |

(2S,3S,4S)-2-cyano-3-[4-[2-(3-fluorophenyl)ethynyl]phenyl]-4-(hydroxymethyl)-N-propylazetidine-1-carboxamide |

InChI |

InChI=1S/C23H22FN3O2/c1-2-12-26-23(29)27-20(14-25)22(21(27)15-28)18-10-8-16(9-11-18)6-7-17-4-3-5-19(24)13-17/h3-5,8-11,13,20-22,28H,2,12,15H2,1H3,(H,26,29)/t20-,21-,22+/m1/s1 |

Clave InChI |

DECVPFAWLCQCPS-VSKRKVRLSA-N |

SMILES isomérico |

CCCNC(=O)N1[C@@H]([C@H]([C@H]1C#N)C2=CC=C(C=C2)C#CC3=CC(=CC=C3)F)CO |

SMILES canónico |

CCCNC(=O)N1C(C(C1C#N)C2=CC=C(C=C2)C#CC3=CC(=CC=C3)F)CO |

Origen del producto |

United States |

Foundational & Exploratory

BRD7539: A Potent Inhibitor of Plasmodium falciparum Dihydroorotate Dehydrogenase

A Technical Guide on the Mechanism of Action for Researchers, Scientists, and Drug Development Professionals

Executive Summary

BRD7539 is a novel small molecule inhibitor with potent antiplasmodial activity against multiple life-cycle stages of Plasmodium falciparum, the deadliest species of human malaria parasite. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its direct inhibition of the essential parasite enzyme, dihydroorotate dehydrogenase (PfDHODH). The information presented herein, including quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows, is intended to support further research and development of this and similar compounds as next-generation antimalarials.

Introduction

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the urgent discovery and development of new antimalarial agents with novel mechanisms of action. One such validated target is the parasite's de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA, and therefore crucial for parasite replication and survival. Unlike its human host, P. falciparum is incapable of salvaging pyrimidines and is entirely dependent on this de novo pathway. A key enzyme in this pathway is dihydroorotate dehydrogenase (PfDHODH), which catalyzes the fourth step, the oxidation of dihydroorotate to orotate.

This compound has been identified as a potent and selective inhibitor of PfDHODH, demonstrating significant activity against both the asexual blood stages and the liver stages of the parasite. This guide will detail the biochemical and cellular effects of this compound on P. falciparum.

Mechanism of Action: Inhibition of PfDHODH

The primary mechanism of action of this compound is the direct inhibition of P. falciparum dihydroorotate dehydrogenase (PfDHODH). By binding to this critical enzyme, this compound effectively blocks the de novo pyrimidine biosynthesis pathway within the parasite. This disruption of nucleotide metabolism leads to the cessation of DNA and RNA synthesis, ultimately resulting in parasite death.

The De Novo Pyrimidine Biosynthesis Pathway in P. falciparum

The de novo pyrimidine biosynthesis pathway in P. falciparum consists of six enzymatic steps, with PfDHODH playing a pivotal role. The pathway is localized to the parasite's mitochondrion.

Quantitative Data

The inhibitory potency of this compound has been quantified through various in vitro assays. The following tables summarize the key activity data.

Table 1: In Vitro Enzymatic and Cellular Activity of this compound

| Parameter | Target/Organism | Strain | Value | Reference |

| IC50 | PfDHODH | - | 0.033 µM | |

| EC50 | P. falciparum (asexual blood-stage) | Dd2 (multidrug-resistant) | 0.010 µM | |

| EC50 | P. berghei (liver-stage) | - | 0.015 µM |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

PfDHODH Inhibition Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of recombinant PfDHODH. The assay monitors the reduction of a chromogenic electron acceptor, 2,6-dichloroindophenol (DCIP).

Materials:

-

Recombinant PfDHODH enzyme

-

Assay Buffer: 100 mM HEPES (pH 8.0), 150 mM NaCl, 10% glycerol, 0.05% Triton X-100

-

L-dihydroorotate

-

Decylubiquinone

-

2,6-dichloroindophenol (DCIP)

-

This compound (or other test compounds) dissolved in DMSO

-

384-well microplates

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing Assay Buffer, L-dihydroorotate, decylubiquinone, and DCIP.

-

Add the test compound (this compound) at various concentrations to the wells of a 384-well plate. Include appropriate controls (e.g., DMSO vehicle control, no-enzyme control).

-

Add the PfDHODH enzyme to all wells except the no-enzyme control.

-

Initiate the reaction by adding the reaction mixture to all wells.

-

Incubate the plate at room temperature.

-

Monitor the decrease in absorbance at 600 nm over time, which corresponds to the reduction of DCIP.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

P. falciparum Asexual Blood-Stage Growth Inhibition Assay

This assay determines the efficacy of this compound in inhibiting the growth of multidrug-resistant P. falciparum (Dd2 strain) in an in vitro culture of human erythrocytes. Parasite growth is quantified by measuring the fluorescence of a DNA-intercalating dye, SYBR Green I.

Materials:

-

P. falciparum Dd2 strain culture

-

Human erythrocytes

-

Complete culture medium (e.g., RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

-

This compound (or other test compounds) dissolved in DMSO

-

96-well black, clear-bottom microplates

-

SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100) containing SYBR Green I dye

-

Fluorescence microplate reader

Procedure:

-

Synchronize the P. falciparum culture to the ring stage.

-

Prepare a parasite culture with a defined parasitemia and hematocrit.

-

Dispense the test compound at various concentrations into the wells of a 96-well plate. Include appropriate controls (e.g., uninfected erythrocytes, infected erythrocytes with DMSO).

-

Add the parasite culture to each well.

-

Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).

-

After incubation, add the SYBR Green I lysis buffer to each well.

-

Incubate in the dark at room temperature for at least 1 hour.

-

Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm).

-

Calculate the percentage of growth inhibition for each compound concentration relative to the controls.

-

Determine the EC50 value by fitting the data to a dose-response curve.

P. berghei Liver-Stage Parasite Assay

This assay assesses the activity of this compound against the liver stage of the malaria parasite using a rodent malaria model, Plasmodium berghei, which expresses a luciferase reporter gene.

Materials:

-

Luciferase-expressing P. berghei sporozoites

-

Hepatoma cell line (e.g., HepG2)

-

Cell culture medium and supplements

-

This compound (or other test compounds) dissolved in DMSO

-

384-well white, solid-bottom microplates

-

Luciferase assay reagent (e.g., Bright-Glo™)

-

Luminometer

Procedure:

-

Seed hepatoma cells into 384-well plates and allow them to adhere overnight.

-

Treat the cells with the test compound at various concentrations.

-

Infect the treated cells with luciferase-expressing P. berghei sporozoites.

-

Incubate the infected cells for 48-72 hours to allow for liver-stage parasite development.

-

After incubation, lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence signal, which is proportional to the number of viable liver-stage parasites.

-

Calculate the percentage of inhibition for each compound concentration relative to controls.

-

Determine the EC50 value by fitting the data to a dose-response curve.

Conclusion

This compound is a potent inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a critical enzyme in the parasite's de novo pyrimidine biosynthesis pathway. Its low nanomolar activity against both multidrug-resistant asexual blood stages and liver stages of the parasite highlights its potential as a promising lead compound for the development of new antimalarial therapies. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate further investigation into this and other PfDHODH inhibitors, with the ultimate goal of addressing the ongoing challenge of malaria drug resistance.

BRD7539: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the discovery and development of BRD7539, a potent inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH). This compound emerged from a diversity-oriented synthesis platform and represents a novel class of antimalarial agents with a unique azetidine-2-carbonitrile scaffold. This guide details the compound's mechanism of action, summarizes its in vitro and in vivo activity, outlines the key experimental protocols utilized in its evaluation, and presents its structure-activity relationships. The information is intended to serve as a valuable resource for researchers in the field of antimalarial drug discovery and development.

Introduction

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the urgent development of new antimalarial agents with novel mechanisms of action. The parasite's de novo pyrimidine biosynthesis pathway, which is essential for its survival and absent in the human host, presents an attractive target for therapeutic intervention. Dihydroorotate dehydrogenase (DHODH) is a key enzyme in this pathway, and its inhibition has been a focus of antimalarial drug discovery efforts. This compound is a small molecule inhibitor that targets PfDHODH, demonstrating potent activity against both the blood and liver stages of the parasite.

Discovery and Synthesis

This compound was identified through a diversity-oriented synthesis (DOS) approach, which aims to create a collection of structurally diverse and complex small molecules. The core of this compound is an azetidine-2-carbonitrile scaffold. While a detailed, step-by-step protocol for the synthesis of this compound is not publicly available, the general synthetic strategy for this class of compounds has been described. The synthesis involves the construction of the azetidine ring, followed by the introduction of various substituents to explore the structure-activity relationship (SAR).

Mechanism of Action

This compound exerts its antimalarial effect by inhibiting the enzymatic activity of P. falciparum dihydroorotate dehydrogenase (PfDHODH).[1] This enzyme catalyzes the oxidation of dihydroorotate to orotate, a critical step in the de novo pyrimidine biosynthesis pathway. By blocking this step, this compound deprives the parasite of the necessary pyrimidine building blocks for DNA and RNA synthesis, ultimately leading to parasite death. This compound exhibits high selectivity for the parasite enzyme over the human ortholog.[1]

Pyrimidine Biosynthesis Pathway in P. falciparum

The de novo pyrimidine biosynthesis pathway in P. falciparum is a linear sequence of six enzymatic steps, starting from glutamine and bicarbonate and culminating in the synthesis of Uridine 5'-monophosphate (UMP). The inhibition of PfDHODH by this compound disrupts this essential pathway.

References

BRD7539: A Technical Guide to its Function as a Potent Inhibitor of Plasmodium falciparum Dihydroorotate Dehydrogenase

For Researchers, Scientists, and Drug Development Professionals

Abstract

BRD7539 is a potent and selective inhibitor of the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway of the malaria parasite.[1][2] Due to its essential role in parasite survival and the absence of a pyrimidine salvage pathway in Plasmodium, PfDHODH is a key target for antimalarial drug development.[3][4] this compound demonstrates significant activity against both multidrug-resistant asexual blood-stage and liver-stage parasites, highlighting its potential as a novel antimalarial agent.[1] This document provides an in-depth technical overview of the function, mechanism of action, and experimental evaluation of this compound.

Core Function and Mechanism of Action

This compound functions as a highly specific inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH).[1] This enzyme catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway, the oxidation of dihydroorotate to orotate.[5] Pyrimidines are essential precursors for the synthesis of DNA and RNA, which are critical for the rapid replication of the parasite within its host.[3][6]

Unlike their human hosts, Plasmodium parasites lack a pyrimidine salvage pathway and are therefore entirely dependent on the de novo synthesis of pyrimidines for survival.[3][7] By inhibiting PfDHODH, this compound effectively blocks the production of pyrimidines, leading to the cessation of DNA and RNA synthesis and ultimately, parasite death.[5] This targeted mechanism of action provides a significant therapeutic window, as the human DHODH enzyme is structurally different and less susceptible to inhibition by this compound.[4]

Signaling Pathway: De Novo Pyrimidine Biosynthesis in P. falciparum

The following diagram illustrates the de novo pyrimidine biosynthesis pathway in Plasmodium falciparum and the point of inhibition by this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Plasmodium dihydroorotate dehydrogenase: a promising target for novel anti-malarial chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Anti-malarial Activity in the Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are PfDHODH inhibitors and how do they work? [synapse.patsnap.com]

- 6. DNA Repair Mechanisms and Their Biological Roles in the Malaria Parasite Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Purine and Pyrimidine Pathways as Targets in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

BRD7539: A Potent Inhibitor of Plasmodium falciparum Dihydroorotate Dehydrogenase

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

BRD7539 is a novel small molecule inhibitor that has demonstrated significant promise as an antimalarial agent. It selectively targets the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a crucial enzyme in the parasite's pyrimidine biosynthesis pathway. This pathway is essential for the synthesis of DNA and RNA, and its disruption is lethal to the parasite. Unlike the human host, P. falciparum lacks a pyrimidine salvage pathway, making the de novo biosynthesis pathway an attractive target for therapeutic intervention. This guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, along with detailed experimental protocols relevant to its study.

Chemical Structure and Properties

This compound is an azetidine-2-carbonitrile derivative with a complex stereochemistry that is critical for its biological activity.

| Property | Value |

| Molecular Formula | C₂₃H₂₂FN₃O₂[1] |

| Molecular Weight | 391.44 g/mol [1] |

| CAS Number | 2057420-00-3[1] |

| SMILES | CCCNC(N1--INVALID-LINK----INVALID-LINK--[C@H]1C#N)=O[2] |

| InChI Key | DECVPFAWLCQCPS-FSSWDIPSSA-N[2] |

| Predicted Boiling Point | 643.3±55.0 °C[1] |

| Predicted Density | 1.29±0.1 g/cm³[1] |

| Predicted pKa | 13.89±0.70[1] |

Biological Activity and Mechanism of Action

This compound is a highly potent and selective inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH).[1][3][4] This enzyme catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway, the oxidation of dihydroorotate to orotate. Inhibition of PfDHODH depletes the parasite's pool of pyrimidines, thereby halting DNA and RNA synthesis and leading to parasite death.

In Vitro Activity

The inhibitory activity of this compound has been quantified against both the isolated enzyme and the whole parasite.

| Assay | Target/Organism | Strain | Value |

| IC₅₀ | PfDHODH | - | 0.033 µM[1][3] |

| IC₅₀ | Human DHODH | - | > 50 µM[1][4] |

| EC₅₀ | P. falciparum (asexual blood-stage) | Dd2 | 0.010 µM[1][3] |

| EC₅₀ | P. berghei (liver-stage) | - | 0.015 µM[1][3] |

Signaling Pathway

The following diagram illustrates the de novo pyrimidine biosynthesis pathway in Plasmodium falciparum and the point of inhibition by this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Collection - Discovery of Antimalarial Azetidine-2-carbonitriles That Inhibit P. falciparum Dihydroorotate Dehydrogenase - ACS Medicinal Chemistry Letters - Figshare [figshare.com]

- 3. Discovery of Antimalarial Azetidine-2-carbonitriles That Inhibit P. falciparum Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of Antimalarial Azetidine-2-carbonitriles That Inhibit P. falciparum Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Activity of BRD7539 Against Malaria Parasites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of the antimalarial compound BRD7539. It is designed to offer researchers and drug development professionals a detailed understanding of the compound's efficacy, its mechanism of action, and the experimental protocols used to determine its activity.

Core Compound Activity: this compound

This compound is an azetidine-2-carbonitrile that has been identified as a potent inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a crucial enzyme in the pyrimidine biosynthesis pathway of the malaria parasite. This inhibition selectively disrupts parasite proliferation with high potency against both drug-resistant blood stages and liver stages of the parasite.

Quantitative Efficacy Data

The in vitro activity of this compound has been quantified against various stages of the malaria parasite life cycle and the target enzyme. The following tables summarize the key efficacy data.

| Parameter | Target/Organism | Strain | Value | Reference |

| IC50 | PfDHODH | - | 0.033 µM | |

| EC50 | P. falciparum (Asexual Blood Stage) | Dd2 (multidrug-resistant) | 0.010 µM | |

| EC50 | P. berghei (Liver Stage) | - | 0.015 µM | |

| EC50 | P. falciparum (Sexual Blood Stage) | - | > 20 µM |

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration.

Cytotoxicity Data

As of the latest available literature, specific 50% cytotoxic concentration (CC50) data for this compound against a human cell line (e.g., HepG2) has not been published. The determination of a compound's selectivity index (SI), calculated as the ratio of its CC50 to its EC50, is a critical step in assessing its therapeutic potential. A higher SI indicates greater selectivity for the parasite over host cells. While no specific data is available for this compound, a general protocol for assessing cytotoxicity is provided in the experimental protocols section.

Mechanism of Action: Inhibition of PfDHODH

This compound's primary mechanism of action is the inhibition of the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) enzyme. This enzyme catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway, a process essential for the synthesis of DNA and RNA, and consequently for the parasite's survival and replication. By inhibiting PfDHODH, this compound effectively starves the parasite of essential building blocks for nucleic acid synthesis.

Mechanism of Action of this compound.

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize the activity of this compound are provided below.

Asexual Blood Stage Growth Inhibition Assay (P. falciparum)

This protocol is based on the widely used SYBR Green I-based fluorescence assay, a common method for high-throughput screening of antimalarial compounds.

Asexual Blood Stage Assay Workflow.

Methodology:

-

Parasite Culture: The multidrug-resistant Dd2 strain of P. falciparum is maintained in continuous culture in human erythrocytes (O+ blood type) at 4% hematocrit in RPMI 1640 medium supplemented with 0.5% Albumax II, 2 mM L-glutamine, 25 mM HEPES, and 50 µg/mL hypoxanthine. Cultures are kept at 37°C in a controlled atmosphere of 5% CO2, 5% O2, and 90% N2.

-

Assay Preparation: The parasite culture is synchronized to the ring stage by treatment with 5% D-sorbitol. The synchronized culture is then diluted to a final parasitemia of 0.2% and a hematocrit of 2%.

-

Compound Plating: this compound is serially diluted in DMSO and dispensed into 384-well black, clear-bottom microplates.

-

Incubation: The parasite suspension is added to the compound-containing plates and incubated for 72 hours under the standard culture conditions.

-

Lysis and Staining: After incubation, a lysis buffer containing SYBR Green I is added to each well. The plates are then incubated in the dark at room temperature for 1-2 hours.

-

Data Acquisition: Fluorescence is measured using a plate reader with an excitation wavelength of approximately 485 nm and an emission wavelength of approximately 530 nm.

-

Data Analysis: The fluorescence readings are normalized to controls (no compound) and the 50% effective concentration (EC50) is calculated using a non-linear regression model.

Liver Stage Activity Assay (P. berghei)

This assay utilizes a luciferase-expressing strain of the rodent malaria parasite P. berghei to quantify parasite development in a human hepatoma cell line.

Liver Stage Assay Workflow.

Methodology:

-

Cell Culture: Human hepatoma (HepG2) cells are seeded into 1536-well plates and incubated overnight to allow for cell adherence.

-

Compound Addition: this compound is added to the wells containing the HepG2 cells.

-

Parasite Infection: Luciferase-expressing P. berghei sporozoites are freshly dissected from the salivary glands of infected Anopheles stephensi mosquitoes and added to the wells.

-

Incubation: The infected cells are incubated for 48 hours at 37°C in a 5% CO2 atmosphere to allow for the development of exoerythrocytic forms (EEFs).

-

Lysis and Luminescence Reading: After incubation, the cells are lysed, and a luciferase substrate (e.g., Bright-Glo) is added. Luminescence is then measured using a plate reader.

-

Data Analysis: Luminescence signals are normalized to controls, and the EC50 values are determined by fitting the data to a dose-response curve.

In Vitro Cytotoxicity Assay (Representative Protocol)

This protocol describes a general method for assessing the cytotoxicity of a compound against a human cell line, such as HepG2, using a resazurin-based assay (e.g., CellTiter-Blue).

Cytotoxicity Assay Workflow.

Methodology:

-

Cell Seeding: HepG2 cells are seeded into 96-well plates at a density of approximately 5,000 cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of this compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Viability Assessment: A resazurin-based cell viability reagent is added to each well, and the plates are incubated for an additional 1-4 hours.

-

Data Acquisition: The fluorescence is measured with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

-

Data Analysis: The 50% cytotoxic concentration (CC50) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound demonstrates potent and selective in vitro activity against the asexual blood and liver stages of malaria parasites through the inhibition of PfDHODH. Its efficacy against a multidrug-resistant P. falciparum strain highlights its potential as a valuable lead compound for the development of novel antimalarial therapeutics. Further investigation, including the determination of its cytotoxicity profile and in vivo efficacy studies, is warranted to fully elucidate its therapeutic potential.

BRD7539: A Paradigm of Selective Inhibition of Plasmodium falciparum Dihydroorotate Dehydrogenase

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selective inhibitory action of BRD7539 on Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) in comparison to its human counterpart (hDHODH). The remarkable selectivity of this compound presents a promising avenue for the development of novel antimalarial therapeutics with a potentially high safety margin. This document details the quantitative data, experimental methodologies, and underlying molecular mechanisms that contribute to this selectivity.

Quantitative Assessment of Selectivity

The inhibitory potency of this compound against both PfDHODH and hDHODH has been quantified through the determination of their respective half-maximal inhibitory concentrations (IC50). The stark contrast in these values underscores the compound's significant selectivity for the parasite's enzyme.

| Target Enzyme | IC50 (µM) | Selectivity Index (hDHODH IC50 / PfDHODH IC50) |

| Plasmodium falciparum DHODH (PfDHODH) | 0.033[1] | >1500-fold |

| Human DHODH (hDHODH) | >50[2] |

This substantial selectivity index highlights this compound as a highly specific inhibitor of the parasite's metabolic pathway, a critical characteristic for a viable drug candidate.

The Pyrimidine Biosynthesis Pathway: A Key Target

Dihydroorotate dehydrogenase is a crucial enzyme in the de novo pyrimidine biosynthesis pathway. This pathway is essential for the synthesis of pyrimidine nucleotides, which are vital building blocks for DNA and RNA. While human cells can utilize both the de novo and salvage pathways for pyrimidine synthesis, Plasmodium falciparum is solely reliant on the de novo pathway, making PfDHODH an attractive target for antimalarial drug development.[3][4]

Caption: The de novo pyrimidine biosynthesis pathway in Plasmodium falciparum, highlighting the critical step catalyzed by DHODH and its inhibition by this compound.

Experimental Protocols

The determination of the IC50 values for this compound against PfDHODH and hDHODH is achieved through a robust enzymatic assay. The following protocol is a synthesized representation based on established methodologies for DHODH inhibition assays.

1. Reagents and Materials:

-

Enzymes: Recombinant purified P. falciparum DHODH (PfDHODH) and human DHODH (hDHODH).

-

Substrates: L-dihydroorotate and decylubiquinone (Coenzyme Q analog).

-

Electron Acceptor: 2,6-dichloroindophenol (DCIP).

-

Inhibitor: this compound, serially diluted in DMSO.

-

Assay Buffer: 100 mM HEPES (pH 8.0), 150 mM NaCl, 10% glycerol, 0.05% Triton X-100.

-

Microplates: 96- or 384-well clear bottom plates.

-

Spectrophotometer: Plate reader capable of measuring absorbance at 600 nm.

2. Assay Procedure:

-

Compound Plating: Prepare serial dilutions of this compound in DMSO and dispense into the microplate wells. Include DMSO-only wells as a negative control (100% enzyme activity) and a potent, known inhibitor as a positive control (0% enzyme activity).

-

Enzyme Addition: Add the respective enzyme (PfDHODH or hDHODH) to each well at a final concentration optimized for linear reaction kinetics.

-

Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding a substrate mixture containing L-dihydroorotate, decylubiquinone, and DCIP.

-

Kinetic Reading: Immediately measure the decrease in absorbance at 600 nm over time using a spectrophotometer in kinetic mode. The rate of DCIP reduction is proportional to DHODH activity.

-

Data Analysis:

-

Calculate the initial reaction velocity (rate) for each well.

-

Normalize the data to the controls (0% and 100% inhibition).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Caption: A generalized experimental workflow for the determination of IC50 values of this compound against DHODH.

Molecular Basis of Selectivity

The high degree of selectivity of this compound for PfDHODH over its human ortholog is attributed to specific amino acid differences within the inhibitor-binding site of the two enzymes. While the overall three-dimensional structures of PfDHODH and hDHODH share similarities, subtle variations in the amino acid composition and conformation of the binding pocket create a unique chemical environment that favors the binding of this compound to the parasite enzyme.

Structural studies of related inhibitors have shown that the binding site in PfDHODH is more accommodating to certain chemical moieties present in selective inhibitors. These differences can lead to more favorable hydrophobic and hydrogen-bonding interactions between the inhibitor and the parasite enzyme, resulting in a significantly higher binding affinity and, consequently, more potent inhibition.

Caption: A logical diagram illustrating the molecular basis for the selective inhibition of PfDHODH by this compound.

Conclusion

This compound demonstrates remarkable selectivity for Plasmodium falciparum dihydroorotate dehydrogenase over the human enzyme, as evidenced by a selectivity index of over 1500-fold. This high degree of specificity, rooted in the structural differences between the parasite and human enzyme binding sites, makes this compound and its analogs promising candidates for the development of next-generation antimalarial drugs. The detailed experimental protocols and mechanistic understanding provided in this guide serve as a valuable resource for researchers dedicated to advancing the fight against malaria.

References

- 1. rsc.org [rsc.org]

- 2. In Vitro Resistance Selections for Plasmodium falciparum Dihydroorotate Dehydrogenase Inhibitors Give Mutants with Multiple Point Mutations in the Drug-binding Site and Altered Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Antimalarial Azetidine-2-carbonitriles That Inhibit P. falciparum Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. search.bvsalud.org [search.bvsalud.org]

Understanding the Binding Site of BRD7539 on PfDHODH: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding site of the novel inhibitor BRD7539 on Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a critical enzyme in the pyrimidine biosynthesis pathway of the malaria parasite. Due to the parasite's reliance on this pathway for survival, PfDHODH has emerged as a key target for antimalarial drug development.[1][2] This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key concepts to facilitate a deeper understanding of the this compound-PfDHODH interaction.

Executive Summary

This compound is a potent inhibitor of PfDHODH, demonstrating significant activity against both the enzyme and the parasite.[3][4] While a co-crystal structure of this compound with PfDHODH is not publicly available, extensive research on other inhibitors has elucidated the key features of the inhibitor binding site. This site is a largely hydrophobic pocket located adjacent to the flavin mononucleotide (FMN) cofactor, between the two N-terminal α-helices and the core β/α-barrel domain of the enzyme.[5][6] The remarkable flexibility of this binding site allows it to accommodate a diverse range of chemical scaffolds.[6] Key amino acid residues, notably His185 and Arg265, are crucial for inhibitor binding through hydrogen bond interactions, while hydrophobic interactions with residues such as Phe188 play a significant role in affinity and selectivity.[5][6]

Quantitative Data for this compound

The inhibitory potency of this compound has been quantified through various assays, providing key metrics for its efficacy.

| Parameter | Value (µM) | Target | Strain/Condition |

| IC50 | 0.033 | PfDHODH enzyme | - |

| EC50 | 0.010 | P. falciparum (asexual blood-stage) | Dd2 (multidrug-resistant) |

| EC50 | 0.015 | P. berghei (liver-stage) | - |

Table 1: Summary of quantitative data for this compound's activity against PfDHODH and Plasmodium parasites. Data sourced from[3][4].

The PfDHODH Inhibitor Binding Site

The binding site for inhibitors on PfDHODH is a well-characterized pocket that is distinct from the dihydroorotate binding site, and it is believed to overlap with the binding site of the electron acceptor, coenzyme Q (CoQ).[6] This pocket can be broadly divided into two regions: a hydrogen-bonding site and an adjacent hydrophobic pocket.

Key Residues and Interactions:

-

His185 and Arg265: These two polar residues are critical for the binding of many inhibitors, forming key hydrogen bond interactions. Site-directed mutagenesis studies have confirmed that mutating these residues reduces inhibitor binding affinity.[5][6]

-

Phe188: This residue is located in the hydrophobic pocket and its conformation is highly variable, adapting to the shape of the bound inhibitor. This flexibility is a key determinant of the enzyme's ability to bind diverse chemical classes of inhibitors.[6]

-

Other Hydrophobic Residues: The hydrophobic pocket is lined with several other nonpolar residues that contribute to the binding affinity of inhibitors through van der Waals interactions.

The structural plasticity of this binding site is a double-edged sword; it allows for the development of a wide array of potent inhibitors but also presents a potential mechanism for the development of drug resistance through mutations in these key residues.[6]

Experimental Protocols

The characterization of PfDHODH inhibitors like this compound involves a suite of biochemical and biophysical assays. Below are detailed methodologies for key experiments.

PfDHODH Enzymatic Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of PfDHODH. A common method is a spectrophotometric assay that couples the reduction of CoQ to the reduction of a dye, such as 2,6-dichloroindophenol (DCIP).

Materials:

-

Recombinant PfDHODH enzyme

-

L-dihydroorotate (DHO), the substrate

-

Coenzyme Q (CoQD), the electron acceptor

-

2,6-dichloroindophenol (DCIP), the indicator dye

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 0.1% Triton X-100)

-

Test compound (this compound) dissolved in DMSO

-

384-well microplates

-

Spectrophotometer capable of reading absorbance at 600 nm

Procedure:

-

Prepare a reaction mixture containing DHO, CoQD, and DCIP in the assay buffer.

-

Dispense the reaction mixture into the wells of a 384-well plate.

-

Add the test compound (this compound) at various concentrations to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

-

Initiate the reaction by adding the recombinant PfDHODH enzyme to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 20 minutes).[7]

-

Measure the absorbance at 600 nm. The decrease in absorbance corresponds to the reduction of DCIP, which is proportional to the enzyme activity.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.[7]

X-ray Crystallography for Co-crystal Structure Determination

While a co-crystal structure for this compound with PfDHODH is not available, the general protocol for obtaining such a structure is as follows.

Materials:

-

Highly purified recombinant PfDHODH protein

-

Inhibitor (e.g., this compound)

-

Crystallization screening kits

-

Cryoprotectant

-

X-ray diffraction equipment (synchrotron source is often preferred)

Procedure:

-

Protein Expression and Purification: Express a soluble construct of PfDHODH (often with the transmembrane domain removed) in an expression system like E. coli and purify it to homogeneity using chromatography techniques.[6]

-

Complex Formation: Incubate the purified protein with a molar excess of the inhibitor to ensure saturation of the binding sites.[6]

-

Crystallization: Screen a wide range of crystallization conditions (precipitants, pH, temperature) using vapor diffusion methods (hanging or sitting drop) to identify conditions that yield well-diffracting crystals of the protein-inhibitor complex.[7]

-

Data Collection: Flash-cool the crystals in a cryoprotectant and collect X-ray diffraction data using a high-intensity X-ray source.[7]

-

Structure Determination and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement with a known PfDHODH structure as a search model. Refine the model to fit the experimental data and build the inhibitor into the electron density map.[7]

Visualizations

PfDHODH Catalytic Cycle and Inhibition

References

- 1. A long-duration dihydroorotate dehydrogenase inhibitor (DSM265) for prevention and treatment of malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Molecular docking analysis of Plasmodium falciparum dihydroorotate dehydrogenase towards the design of effective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vitro Resistance Selections for Plasmodium falciparum Dihydroorotate Dehydrogenase Inhibitors Give Mutants with Multiple Point Mutations in the Drug-binding Site and Altered Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Anti-malarial Activity in the Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Utilizing BRD7539 in Malaria Parasite Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malaria remains a significant global health challenge, largely due to the emergence and spread of drug-resistant Plasmodium falciparum strains. This necessitates the discovery and development of novel antimalarial agents with unique mechanisms of action. BRD7539 has been identified as a potent inhibitor of P. falciparum dihydroorotate dehydrogenase (PfDHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway essential for parasite survival.[1] Unlike the human host, the malaria parasite lacks a pyrimidine salvage pathway, making PfDHODH an attractive and selective drug target.[1]

These application notes provide a comprehensive guide for researchers on how to effectively utilize this compound in a standard in vitro malaria parasite culture assay to determine its efficacy. The protocols outlined below are based on the widely used SYBR Green I-based fluorescence assay.

Mechanism of Action of this compound

This compound exerts its antimalarial activity by specifically inhibiting the enzymatic function of PfDHODH. This enzyme catalyzes the oxidation of dihydroorotate to orotate, a key step in the de novo synthesis of pyrimidines, which are essential building blocks for DNA and RNA.[2] By blocking this pathway, this compound effectively halts parasite replication, leading to its death.[2]

PfDHODH Signaling Pathway in P. falciparum

Caption: PfDHODH pathway and this compound inhibition.

Quantitative Data Summary

The following table summarizes the in vitro activity of this compound against various strains of P. falciparum and provides a comparison with another known PfDHODH inhibitor, DSM265.

| Compound | Target | P. falciparum Strain | IC50 / EC50 (nM) | Reference |

| This compound | PfDHODH | Dd2 (multidrug-resistant) | 10 | [1] |

| This compound | PfDHODH | - | 33 (IC50) | [1] |

| DSM265 | PfDHODH | 3D7 | 1.8 | [1] |

| DSM265 | PfDHODH | Multiple Strains | 1 - 4 | [1] |

Experimental Protocols

Materials and Reagents

-

P. falciparum culture (e.g., 3D7, Dd2 strains)

-

Human erythrocytes (O+), washed

-

Complete parasite culture medium (RPMI-1640 supplemented with L-glutamine, HEPES, hypoxanthine, gentamicin, and 0.5% Albumax II)

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

SYBR Green I nucleic acid stain (10,000X stock in DMSO)

-

Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5)[3]

-

96-well black, clear-bottom microplates

-

Standard antimalarial drugs for controls (e.g., Chloroquine, Artemisinin)

-

Humidified incubator with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂

-

Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)

Preparation of this compound Stock and Working Solutions

-

Stock Solution (10 mM): Dissolve the appropriate amount of this compound powder in DMSO to achieve a final concentration of 10 mM. For example, for a compound with a molecular weight of 400 g/mol , dissolve 4 mg in 1 mL of DMSO. Mix well by vortexing until fully dissolved. Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

-

Working Solutions: On the day of the experiment, prepare serial dilutions of the this compound stock solution in complete culture medium. A common starting concentration for the assay is 10 µM. Perform a 2-fold serial dilution across a 96-well plate to generate a range of concentrations to determine the EC50 value. Ensure the final DMSO concentration in the assay wells is ≤ 0.1% to avoid solvent toxicity to the parasites.

P. falciparum Culture Maintenance

-

Maintain asynchronous P. falciparum cultures in complete culture medium with 2-4% hematocrit in a humidified incubator at 37°C with the specified gas mixture.[3]

-

Monitor parasite growth daily by preparing thin blood smears, staining with Giemsa, and examining under a microscope.

-

Sub-culture the parasites every 2-3 days to maintain a parasitemia level between 1-5%.

-

For the assay, synchronize the parasite culture to the ring stage using 5% D-sorbitol treatment.

SYBR Green I-Based Drug Susceptibility Assay

The following workflow outlines the key steps of the assay.

Caption: Experimental workflow for the this compound assay.

Detailed Steps:

-

Assay Plate Preparation:

-

In a 96-well black, clear-bottom plate, add 100 µL of the serially diluted this compound and control drugs.

-

Include the following controls on each plate:

-

Positive Control: Parasitized red blood cells (RBCs) with no drug (0.1% DMSO).

-

Negative Control: Uninfected RBCs with no drug.

-

Reference Drug Control: A known antimalarial drug (e.g., Chloroquine) to validate the assay.

-

-

-

Parasite Addition:

-

Prepare a parasite suspension of synchronized ring-stage P. falciparum at 1% parasitemia and 2% hematocrit in complete culture medium.

-

Add 100 µL of this parasite suspension to each well of the drug-containing plate, resulting in a final volume of 200 µL per well.

-

-

Incubation:

-

Incubate the assay plates for 72 hours in a humidified incubator at 37°C with the specified gas mixture.

-

-

Lysis and Staining:

-

After the incubation period, prepare the SYBR Green I lysis buffer by diluting the 10,000X SYBR Green I stock 1:5,000 in lysis buffer (e.g., 2 µL of stock in 10 mL of lysis buffer).

-

Carefully remove 100 µL of the culture medium from each well.

-

Add 100 µL of the SYBR Green I lysis buffer to each well.

-

Mix gently and incubate the plates in the dark at room temperature for 1 hour.

-

-

Fluorescence Reading:

-

Measure the fluorescence intensity of each well using a fluorescence plate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

-

Data Analysis

-

Background Subtraction: Subtract the average fluorescence value of the negative control wells (uninfected RBCs) from all other wells.

-

Calculate Percent Inhibition: Determine the percentage of parasite growth inhibition for each drug concentration using the following formula: % Inhibition = 100 - [ (Fluorescence of Test Well / Fluorescence of Positive Control Well) * 100 ]

-

Determine EC50: Plot the percent inhibition against the log-transformed drug concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the 50% effective concentration (EC50) value for this compound.

Troubleshooting

-

High Background Fluorescence: This may be due to contamination of the culture with other microorganisms or high levels of white blood cells. Ensure aseptic techniques and use leukocyte-depleted blood.

-

Low Signal-to-Noise Ratio: Optimize the initial parasitemia and hematocrit. Ensure the SYBR Green I dye has not degraded by storing it properly.

-

Inconsistent Results: Ensure proper synchronization of the parasite culture. Inconsistent timing of drug addition and plate reading can also lead to variability.

By following these detailed application notes and protocols, researchers can effectively and reliably assess the in vitro antimalarial activity of this compound. This will aid in the further characterization of this promising compound and its potential development as a novel antimalarial therapeutic.

References

- 1. A long-duration dihydroorotate dehydrogenase inhibitor (DSM265) for prevention and treatment of malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A long-duration dihydroorotate dehydrogenase inhibitor (DSM265) for prevention and treatment of malaria [dspace.mit.edu]

- 3. Assessment of Malaria In Vitro Drug Combination Screening and Mixed-Strain Infections Using the Malaria Sybr Green I-Based Fluorescence Assay - PMC [pmc.ncbi.nlm.nih.gov]

BRD7539: Application Notes and Protocols for In Vivo Animal Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the available in vivo dosage information and relevant protocols for studies involving the PfDHODH inhibitor, BRD7539, and its closely related, optimized analog, BRD9185. The data presented is intended to guide researchers in the design of preclinical animal studies for the evaluation of this compound series as potential antimalarial agents.

Introduction

This compound is a potent inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), an essential enzyme for pyrimidine biosynthesis in the malaria parasite.[1][2] It has demonstrated significant activity against both multidrug-resistant asexual blood-stage (P. falciparum) and liver-stage (P. berghei) parasites.[1][2] While specific in vivo dosage data for this compound is limited in publicly available literature, a closely related and optimized azetidine-2-carbonitrile, BRD9185 (also referred to as compound 27), has been evaluated in a curative P. berghei mouse model.[1][2][3][4] The experimental details for this optimized analog provide a valuable starting point for in vivo studies with this compound.

Quantitative Data Summary

The following table summarizes the key in vivo data for the optimized analog of this compound, BRD9185.

| Compound | Animal Model | Parasite Strain | Dosage Regimen | Administration Route | Outcome | Reference |

| BRD9185 (Compound 27) | Mouse | Plasmodium berghei | Three doses of 66.6 mg/kg | Not explicitly stated, likely oral (PO) or intraperitoneal (IP) | Curative (sterile cure) | [1][3] |

Experimental Protocols

This section details a generalized protocol for an in vivo efficacy study in a P. berghei mouse model, based on the study of the optimized analog BRD9185.[1][3]

Animal Model and Parasite Strain

-

Animal Model: Female BALB/c mice (6-8 weeks old).

-

Parasite Strain: Plasmodium berghei ANKA strain, expressing Green Fluorescent Protein (GFP) for monitoring parasitemia.

Infection Protocol

-

Cryopreserved P. berghei-infected red blood cells are thawed and passaged through a donor mouse.

-

When the parasitemia in the donor mouse reaches 1-3%, blood is collected via cardiac puncture into a heparinized tube.

-

The infected blood is diluted in a suitable sterile buffer (e.g., PBS).

-

Experimental mice are infected with 1 x 10^6 infected red blood cells via intraperitoneal (IP) or intravenous (IV) injection.

Drug Formulation and Administration

-

Formulation: For the related compound BRD9185, a formulation in 5% dextrose in water was used.[3] A similar vehicle, or others such as 0.5% carboxymethylcellulose, can be tested for this compound. It is crucial to assess the solubility and stability of this compound in the chosen vehicle.

-

Administration: The route of administration should be determined based on the pharmacokinetic properties of this compound. Oral gavage (PO) and intraperitoneal (IP) injection are common routes for efficacy studies.[1][3]

Dosing Regimen

-

Based on the curative effect of the optimized analog BRD9185, a starting point for a 3-day dosing regimen could be explored for this compound.

-

A dose-ranging study is recommended to determine the effective dose (ED50 and ED90) of this compound. Suggested dose levels could range from 10 mg/kg to 100 mg/kg, administered once or twice daily.

Monitoring and Endpoints

-

Parasitemia: Monitored daily starting from day 3 post-infection by flow cytometry of blood samples stained for DNA (e.g., with Hoechst) and assessing the percentage of GFP-positive red blood cells.

-

Clinical Signs: Mice should be monitored daily for clinical signs of malaria, such as ruffled fur, lethargy, and weight loss.

-

Survival: Monitored daily, and the experiment is typically terminated when control mice become moribund.

-

Sterile Cure: Defined as the absence of recrudescence (reappearance of parasites in the blood) for a defined period (e.g., up to 30 days) after the cessation of treatment.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of PfDHODH Inhibition

References

- 1. Discovery of Antimalarial Azetidine-2-carbonitriles That Inhibit P. falciparum Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of Antimalarial Azetidine-2-carbonitriles That Inhibit P. falciparum Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of BRD7539 in High-Throughput Screening for Novel Antimalarial Drug Discovery

Introduction

Malaria remains a significant global health challenge, necessitating the discovery of novel therapeutic agents with diverse mechanisms of action. The de novo pyrimidine biosynthesis pathway in Plasmodium falciparum, the deadliest species of human malaria parasite, presents a promising drug target as it is essential for parasite survival and distinct from the host's metabolic pathways. Dihydroorotate dehydrogenase (DHODH) is a key enzyme in this pathway, and its inhibition leads to parasite death. BRD7539 is a potent and selective inhibitor of P. falciparum DHODH (PfDHODH), identified through high-throughput screening (HTS) of a diversity-oriented synthesis (DOS) library.[1][2] This application note provides a detailed overview of the use of this compound in HTS campaigns for the discovery of new PfDHODH inhibitors, including experimental protocols and data presentation.

Mechanism of Action and Signaling Pathway

This compound exerts its antimalarial activity by specifically inhibiting PfDHODH, a crucial enzyme in the pyrimidine biosynthesis pathway of Plasmodium falciparum. This pathway is responsible for the synthesis of pyrimidine nucleotides, which are essential for DNA and RNA replication. Unlike their human hosts, malaria parasites cannot salvage pyrimidines and are solely dependent on the de novo synthesis pathway, making PfDHODH an excellent target for selective inhibition. The inhibition of PfDHODH by this compound disrupts the parasite's ability to produce essential building blocks for nucleic acid synthesis, ultimately leading to cell cycle arrest and parasite death.

Quantitative Data

This compound has demonstrated potent and selective inhibitory activity against P. falciparum and its target enzyme, PfDHODH. The following table summarizes the key quantitative data for this compound, making it an excellent positive control for HTS assays.

| Parameter | Value | Species/Strain | Assay Type | Reference |

| IC50 (PfDHODH) | 0.033 µM | P. falciparum | Biochemical Assay | [1][3][4][5] |

| IC50 (HsDHODH) | > 50 µM | Homo sapiens | Biochemical Assay | [1] |

| Selectivity Index | > 1500-fold | P. falciparum vs. H. sapiens | [2] | |

| EC50 | 0.010 µM | P. falciparum (Dd2 strain) | Asexual Blood-Stage Growth Inhibition | [1][3][4][5] |

| EC50 | 0.015 µM | P. berghei | Liver-Stage Growth Inhibition | [1][3][4][5] |

Experimental Protocols

The following protocols describe a representative high-throughput screening workflow for the identification of novel PfDHODH inhibitors, utilizing this compound as a positive control.

High-Throughput Screening (HTS) for PfDHODH Inhibitors

This protocol outlines a biochemical assay suitable for HTS to identify inhibitors of recombinant PfDHODH.

Materials:

-

Recombinant PfDHODH enzyme

-

L-dihydroorotate (substrate)

-

Decylubiquinone (co-substrate)

-

2,6-dichloroindophenol (DCIP) (electron acceptor)

-

Assay Buffer: 100 mM HEPES (pH 8.0), 150 mM NaCl, 5% glycerol, 0.05% Triton X-100

-

Compound libraries dissolved in DMSO

-

This compound (positive control)

-

DMSO (negative control)

-

384-well microplates

Protocol:

-

Prepare the assay components. The final concentrations in a 50 µL reaction volume are typically: 12.5 nM PfDHODH, 175 µM L-dihydroorotate, 18 µM decylubiquinone, and 95 µM DCIP.

-

Using an acoustic liquid handler, dispense nanoliter volumes of compound library solutions into the 384-well assay plates.

-

Dispense this compound (e.g., at a final concentration of 1 µM) into the positive control wells and an equivalent volume of DMSO into the negative control wells.

-

Add 25 µL of a solution containing PfDHODH enzyme in assay buffer to all wells.

-

Incubate the plates for 15 minutes at room temperature to allow for compound binding to the enzyme.

-

Initiate the enzymatic reaction by adding 25 µL of a solution containing L-dihydroorotate, decylubiquinone, and DCIP in assay buffer.

-

Immediately measure the decrease in absorbance of DCIP at 600 nm using a microplate reader. The reading should be taken in kinetic mode for 5-10 minutes.

-

The rate of reaction is determined from the linear portion of the kinetic curve.

Data Analysis:

-

Calculate the percent inhibition for each compound relative to the positive (this compound) and negative (DMSO) controls.

-

Determine the Z'-factor for each plate to assess assay quality. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[6][7][8]

Hit Confirmation and Dose-Response Analysis

Compounds identified as "hits" in the primary screen are subjected to confirmation and potency determination.

Protocol:

-

"Cherry-pick" the hit compounds from the library plates.

-

Prepare serial dilutions of the confirmed hits and this compound (as a reference compound) in DMSO.

-

Perform the PfDHODH biochemical assay as described above with the serially diluted compounds to generate dose-response curves. A typical concentration range would be from 10 µM down to 0.1 nM.

-

Calculate the IC50 value for each compound by fitting the dose-response data to a four-parameter logistic equation.

In Vitro Antimalarial Activity Assay (Asexual Blood Stage)

This protocol assesses the activity of confirmed inhibitors against the growth of P. falciparum in human red blood cells.

Materials:

-

P. falciparum culture (e.g., Dd2 strain) synchronized at the ring stage

-

Human red blood cells

-

Complete parasite culture medium

-

SYBR Green I nucleic acid stain

-

Test compounds and this compound

-

96-well or 384-well black microplates

Protocol:

-

Prepare a parasite culture with 1% parasitemia and 2% hematocrit.

-

Dispense the parasite culture into the wells of the microplate.

-

Add serially diluted test compounds and this compound to the wells. Include untreated and uninfected red blood cell controls.

-

Incubate the plates for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

-

After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I.

-

Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).

-

Calculate the EC50 value for each compound, which represents the concentration that inhibits parasite growth by 50%.

Experimental Workflow and Logic

The process of identifying novel PfDHODH inhibitors using HTS with this compound as a key tool follows a logical progression from a broad screen to specific characterization.

Conclusion

This compound serves as an invaluable tool in high-throughput screening campaigns aimed at discovering novel antimalarial agents targeting PfDHODH. Its high potency and selectivity make it an ideal positive control for validating assay performance and for benchmarking the activity of newly identified hit compounds. The detailed protocols and workflows provided in this application note offer a robust framework for researchers in drug discovery to identify and characterize the next generation of PfDHODH inhibitors. The successful discovery of this compound from a large-scale phenotypic screen highlights the power of HTS in identifying novel chemical scaffolds for tackling malaria.[1]

References

- 1. Discovery of Antimalarial Azetidine-2-carbonitriles That Inhibit P. falciparum Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. assay.dev [assay.dev]

- 7. Reddit - The heart of the internet [reddit.com]

- 8. drugtargetreview.com [drugtargetreview.com]

Application Notes and Protocols for Studying Pyrimidine Biosynthesis in Plasmodium with BRD7539

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing BRD7539, a potent inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), to investigate pyrimidine biosynthesis in malaria parasites. The following sections detail the mechanism of action of this compound, protocols for key experiments, and expected outcomes.

Introduction to this compound

This compound is a selective inhibitor of PfDHODH, the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway.[1] Unlike their human hosts, Plasmodium parasites are entirely dependent on this pathway for the synthesis of pyrimidines, which are essential for DNA and RNA replication.[2][3] This dependency makes PfDHODH a critical target for antimalarial drug development. This compound exhibits potent activity against both the asexual blood stages and the liver stages of the parasite, making it a valuable chemical probe to dissect the role of pyrimidine biosynthesis in the parasite's life cycle.

Mechanism of Action

This compound acts by binding to the ubiquinone binding site of PfDHODH, thereby inhibiting its enzymatic activity.[4] This blockage leads to the depletion of the pyrimidine nucleotide pool within the parasite, ultimately halting DNA and RNA synthesis and leading to parasite death. The high selectivity of this compound for the parasite enzyme over the human homologue minimizes off-target effects in host cells.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound activity against Plasmodium falciparum.

| Parameter | Value | Plasmodium Strain/Enzyme | Reference |

| PfDHODH IC50 | 0.033 µM | Recombinant PfDHODH | MedchemExpress |

| Asexual Blood Stage EC50 | 0.010 µM | P. falciparum (Dd2 strain) | MedchemExpress |

| Liver Stage EC50 | 0.015 µM | P. berghei | MedchemExpress |

| Human DHODH IC50 | > 50 µM | Recombinant HsDHODH | Chemdiv |

Signaling Pathway Diagram

The following diagram illustrates the de novo pyrimidine biosynthesis pathway in Plasmodium and the point of inhibition by this compound.

Caption: Plasmodium de novo pyrimidine biosynthesis pathway and this compound inhibition.

Experimental Protocols

Plasmodium falciparum Asexual Blood Stage Culture

A continuous in vitro culture of P. falciparum is essential for studying the effects of this compound.

Materials:

-

P. falciparum strain (e.g., 3D7, Dd2)

-

Human erythrocytes (type O+)

-

Complete parasite culture medium (RPMI 1640 supplemented with L-glutamine, HEPES, hypoxanthine, sodium bicarbonate, and 10% human serum or 0.5% Albumax II)

-

Gassing mixture (5% CO2, 5% O2, 90% N2)

-

Incubator at 37°C

-

Sterile culture flasks

Protocol:

-

Maintain parasite cultures in sealed flasks at a 5% hematocrit in complete culture medium.

-

Incubate at 37°C in a humidified incubator with the gassing mixture.

-

Monitor parasite growth daily by preparing thin blood smears, staining with Giemsa, and examining under a light microscope.

-

Subculture the parasites every 2-3 days by diluting with fresh erythrocytes and complete medium to maintain parasitemia between 1-5%.

-

For drug assays, synchronize parasite cultures to the ring stage using 5% D-sorbitol treatment.[5]

Asexual Blood Stage Growth Inhibition Assay

This assay determines the concentration of this compound that inhibits parasite growth by 50% (EC50).

Materials:

-

Synchronized ring-stage P. falciparum culture (0.5% parasitemia, 2% hematocrit)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Complete parasite culture medium

-

96-well microplates

-

DNA-intercalating fluorescent dye (e.g., SYBR Green I)

-

Lysis buffer with dye

-

Fluorescence plate reader

Protocol:

-

Prepare a serial dilution of this compound in complete culture medium in a 96-well plate. Include a no-drug control (DMSO vehicle).

-

Add 100 µL of the synchronized parasite culture to each well.

-

Incubate the plate for 72 hours under standard culture conditions.

-

After incubation, add 100 µL of lysis buffer containing SYBR Green I to each well.

-

Incubate in the dark at room temperature for 1 hour.

-

Measure fluorescence using a plate reader (excitation ~485 nm, emission ~530 nm).

-

Calculate the percent inhibition of growth relative to the no-drug control and determine the EC50 value by non-linear regression analysis.

Caption: Workflow for the asexual blood stage growth inhibition assay.

PfDHODH Enzyme Inhibition Assay

This in vitro assay directly measures the inhibitory effect of this compound on recombinant PfDHODH.[6][7]

Materials:

-

Recombinant PfDHODH enzyme

-

Assay buffer (e.g., 100 mM HEPES pH 8.0, 150 mM NaCl, 5% glycerol, 0.05% Triton X-100)

-

L-dihydroorotate (substrate)

-

Decylubiquinone (Coenzyme Q analog)

-

2,6-dichloroindophenol (DCIP, electron acceptor)

-

This compound stock solution

-

384-well microplates

-

Spectrophotometer

Protocol:

-

Add assay buffer, PfDHODH, and this compound at various concentrations to the wells of a 384-well plate.

-

Initiate the reaction by adding L-dihydroorotate, decylubiquinone, and DCIP.

-

Monitor the reduction of DCIP by measuring the decrease in absorbance at 600 nm over time.

-

Calculate the initial reaction rates and determine the percent inhibition for each this compound concentration.

-

Calculate the IC50 value by fitting the data to a dose-response curve.

Metabolomic Analysis of Pyrimidine Biosynthesis

This protocol allows for the quantification of pyrimidine pathway intermediates and end-products in this compound-treated parasites.[8][9]

Materials:

-

Synchronized P. falciparum culture (high parasitemia, e.g., 10%)

-

This compound (at a concentration of ~10x EC50)

-

Cold quenching solution (e.g., 0.9% NaCl on ice)

-

Extraction solvent (e.g., cold 90% methanol)

-

Centrifuge

-

Lyophilizer or speed vacuum

-

LC-MS/MS system

Protocol:

-

Treat a synchronized parasite culture with this compound or vehicle control (DMSO) for a defined period (e.g., 4 hours).

-

Rapidly quench metabolic activity by adding the culture to ice-cold saline and pellet the infected erythrocytes by centrifugation at 4°C.

-

Extract the metabolites by resuspending the cell pellet in cold 90% methanol and incubating on dry ice.

-

Pellet the cell debris and collect the supernatant containing the metabolites.

-

Dry the metabolite extract using a lyophilizer or speed vacuum.

-

Reconstitute the dried metabolites in an appropriate solvent for LC-MS/MS analysis.

-

Analyze the samples by LC-MS/MS to identify and quantify pyrimidine pathway intermediates (e.g., dihydroorotate, orotate) and nucleotides (UMP, UDP, UTP, CTP).

Expected Outcome: Treatment with this compound is expected to cause an accumulation of the substrate of PfDHODH, dihydroorotate, and a depletion of its product, orotate, as well as downstream pyrimidine nucleotides.

Caption: Workflow for metabolomic analysis of this compound-treated parasites.

Conclusion

This compound is a powerful tool for the investigation of pyrimidine biosynthesis in Plasmodium. The protocols outlined in these application notes provide a framework for characterizing the on-target effects of this inhibitor and for elucidating the metabolic consequences of blocking this essential pathway. These studies can contribute to a deeper understanding of parasite biology and aid in the development of novel antimalarial therapies.

References

- 1. Plasmodium dihydroorotate dehydrogenase: a promising target for novel anti-malarial chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Insights into the pyrimidine biosynthetic pathway of human malaria parasite Plasmodium falciparum as chemotherapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Malaria Parasite Pyrimidine Nucleotide Metabolism: A Promising Drug Target | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Plasmodium falciparum Growth or Invasion Inhibition Assays [protocols.io]

- 6. Novel Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Anti-malarial Activity in the Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification and Characterization of Small Molecule Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Extraction of Hydrophilic Metabolites from Plasmodium falciparum-Infected Erythrocytes for Metabolomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Extraction of hydrophilic metabolites from Plasmodium falciparum-infected erythrocytes for metabolomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Experimental Design for Efficacy Studies of BRD7539

For Researchers, Scientists, and Drug Development Professionals

Introduction

BRD7539 has been identified as a potent inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[1] While its initial characterization has been in the context of antimalarial activity, the critical role of DHODH in sustaining rapid cell proliferation makes it a compelling target for cancer therapy. This document outlines a comprehensive experimental design to evaluate the efficacy of this compound as a potential anti-cancer agent. The following protocols and application notes provide a framework for in vitro and in vivo studies to elucidate its mechanism of action and therapeutic potential.

Hypothetical Signaling Pathway of this compound in Cancer

The proposed mechanism of action for this compound in cancer cells centers on its inhibition of DHODH. This enzyme catalyzes the fourth step in the de novo pyrimidine synthesis pathway, the oxidation of dihydroorotate to orotate. By inhibiting DHODH, this compound is expected to deplete the intracellular pool of pyrimidines, which are essential for the synthesis of DNA and RNA. This depletion would lead to cell cycle arrest and ultimately, apoptosis in rapidly dividing cancer cells.

Caption: Hypothetical mechanism of action of this compound in cancer cells.

In Vitro Efficacy Studies

A series of in vitro assays should be conducted to determine the anti-cancer effects of this compound on a panel of cancer cell lines.

Experimental Workflow for In Vitro Studies

Caption: Workflow for in vitro efficacy assessment of this compound.

Protocols

1. Cell Viability Assay (MTT Assay)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.

-

Materials: 96-well plates, cancer cell lines, complete growth medium, this compound, DMSO (vehicle), MTT reagent, solubilization solution (e.g., DMSO or acidic isopropanol), microplate reader.

-

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the old medium and add 100 µL of fresh medium containing various concentrations of this compound or DMSO (vehicle control) to the wells.

-

Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

-

Objective: To quantify the induction of apoptosis by this compound.

-

Materials: 6-well plates, cancer cell lines, complete growth medium, this compound, DMSO, Annexin V-FITC/PI apoptosis detection kit, flow cytometer.

-

Procedure:

-

Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells using a flow cytometer.

-

3. Western Blot Analysis

-

Objective: To investigate the effect of this compound on key proteins involved in cell cycle and apoptosis.

-

Materials: Cancer cell lines, this compound, RIPA buffer with protease and phosphatase inhibitors, protein assay kit, SDS-PAGE gels, transfer apparatus, PVDF membranes, primary antibodies (e.g., PARP, Caspase-3, p21, Cyclin D1, β-actin), HRP-conjugated secondary antibodies, enhanced chemiluminescence (ECL) substrate.

-

Procedure:

-

Treat cells with this compound as described for the apoptosis assay.

-

Lyse the cells in RIPA buffer and determine the protein concentration.

-

Separate equal amounts of protein on SDS-PAGE gels and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound on Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 72h Treatment |

| MCF-7 | Breast Cancer | 5.2 ± 0.6 |

| A549 | Lung Cancer | 8.9 ± 1.1 |

| HCT116 | Colon Cancer | 3.5 ± 0.4 |

| HeLa | Cervical Cancer | 12.1 ± 1.5 |

Table 2: Apoptosis Induction by this compound in HCT116 Cells (48h Treatment)

| Treatment | Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |

| Vehicle (DMSO) | - | 3.1 ± 0.5 | 1.8 ± 0.3 | 4.9 ± 0.8 |

| This compound | 3.5 (IC50) | 15.7 ± 2.1 | 8.4 ± 1.2 | 24.1 ± 3.3 |

| This compound | 7.0 (2x IC50) | 28.9 ± 3.5 | 15.2 ± 2.0 | 44.1 ± 5.5 |

In Vivo Efficacy Studies

Xenograft models in immunocompromised mice are essential for evaluating the in vivo anti-tumor efficacy of this compound.[2][3][4]

Experimental Workflow for In Vivo Studies

Caption: Workflow for in vivo xenograft studies.

Protocol

1. Xenograft Tumor Model

-

Objective: To assess the anti-tumor activity of this compound in a mouse xenograft model.

-

Materials: Immunocompromised mice (e.g., athymic nude or NSG mice), cancer cells (e.g., HCT116), Matrigel, this compound, vehicle solution, calipers, analytical balance.

-

Procedure:

-

Subcutaneously inject 1-5 x 10^6 HCT116 cells mixed with Matrigel into the flank of each mouse.

-

Monitor tumor growth regularly using calipers.

-

When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice/group).

-

Administer this compound (e.g., 25 mg/kg and 50 mg/kg) or vehicle control via an appropriate route (e.g., oral gavage or intraperitoneal injection) daily for 21 days.

-

Measure tumor volume and body weight every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

At the end of the study, sacrifice the mice, and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for Ki-67 and cleaved caspase-3).

-

Data Presentation

Table 3: In Vivo Efficacy of this compound in HCT116 Xenograft Model

| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Final Body Weight (g) |

| Vehicle Control | - | 1250 ± 150 | - | 22.5 ± 1.2 |